Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate is a specialized heterocyclic building block featuring a saturated tetrahydrothiophene ring with a ketone at the 3-position, a methyl substituent at the 4-position, and a methyl ester at the 2-position [1]. As a beta-keto ester derivative, it is primarily procured as a direct precursor for the synthesis of 3-aminothiophene derivatives, most notably methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1), which is the critical intermediate in the commercial manufacturing of the local anesthetic articaine [2]. The compound is a solid at ambient temperature, offering predictable stability under standard storage conditions, and serves as a highly efficient substrate for oxidative aromatization and amination workflows in pharmaceutical and agrochemical process chemistry [3].
Substituting this compound with its non-methylated analog, methyl 3-oxotetrahydrothiophene-2-carboxylate (CAS 2689-69-2), fundamentally alters downstream reactivity and process yield [1]. Unsubstituted 3-oxotetrahydrothiophene carboxylates are prone to significant keto-enol tautomerism in polar solvents, which leads to competing reaction pathways and poor regiocontrol during amination and subsequent aromatization [2]. The precise placement of the 4-methyl group in CAS 2689-70-5 sterically and electronically locks the scaffold predominantly in the keto form. This structural feature is essential for directing the selective formation of the 3-amino group, preventing the generation of difficult-to-separate regioisomeric impurities, and ensuring the high yields required for cost-effective active pharmaceutical ingredient (API) scale-up [3].
When subjected to oxidative amination using an optimized iron(III) chloride and cyanuric chloride protocol, CAS 2689-70-5 converts to methyl 3-amino-4-methylthiophene-2-carboxylate with a 96.5% isolated yield and 98.3% purity at a 0.5-mol scale [1]. In contrast, traditional multi-step cyclization approaches using acyclic precursors typically plateau at 55-65% overall yield due to intermediate isolation losses [2]. Procuring the pre-cyclized CAS 2689-70-5 directly bypasses these inefficiencies, significantly lowering the cost-of-goods for downstream articaine production.
| Evidence Dimension | Isolated yield of methyl 3-amino-4-methylthiophene-2-carboxylate |
| Target Compound Data | 96.5% yield (98.3% purity) via one-pot oxidative amination |
| Comparator Or Baseline | 55-65% yield via traditional multi-step acyclic cyclization |
| Quantified Difference | Up to 41.5% absolute yield improvement and elimination of intermediate purification steps |
| Conditions | 0.5-mol scale reaction with FeCl3/cyanuric chloride and hydroxylamine hydrochloride in DMF (70-90°C) |
This high yield and purity profile directly translates to lower cost-of-goods (COGs) and reduced reactor occupancy time in the industrial production of articaine.
The 4-methylated target compound (CAS 2689-70-5) enables direct amination and aromatization with near-quantitative regioselectivity, whereas the unsubstituted analog, methyl 3-oxotetrahydrothiophene-2-carboxylate (CAS 2689-69-2), suffers from enol-driven side reactions [1]. The absence of the 4-methyl group in the comparator allows for competing tautomeric states that generate regioisomeric impurities, reducing the effective yield of the desired 3-amino target by up to 30% and necessitating complex chromatographic separation [2]. The locked keto-conformation of CAS 2689-70-5 ensures predictable reactivity.
| Evidence Dimension | Regioselectivity and functional group predictability during amination |
| Target Compound Data | Near-quantitative regiocontrol driven by sterically locked keto form |
| Comparator Or Baseline | Methyl 3-oxotetrahydrothiophene-2-carboxylate (CAS 2689-69-2) exhibits significant enolization, leading to regioisomeric mixtures |
| Quantified Difference | Prevention of up to 30% yield loss to off-target regioisomers |
| Conditions | Amination with hydroxylamine in polar solvents prior to aromatization |
High regioselectivity eliminates the need for expensive downstream chromatographic purification, making the 4-methylated precursor a critical requirement for commercial API viability.
Procuring CAS 2689-70-5 reduces the required synthetic steps to the final aminothiophene from 3-4 steps (when starting from basic acyclic reagents like methyl thioglycolate and methyl methacrylate) to a single oxidative amination step [1]. The pre-formed tetrahydrothiophene core allows process chemists to bypass the initial Dieckmann-type cyclization and its associated highly basic conditions (e.g., sodium methoxide handling) [2]. This cuts processing time by over 50% and avoids the generation of stoichiometric salt waste during the cyclization neutralization phase.
| Evidence Dimension | Synthetic steps and reactor occupancy to 3-aminothiophene |
| Target Compound Data | 1 step (oxidative amination/aromatization) |
| Comparator Or Baseline | 3-4 steps starting from acyclic precursors (methyl thioglycolate + methyl methacrylate) |
| Quantified Difference | Elimination of 2-3 synthetic steps and avoidance of strongly basic cyclization conditions |
| Conditions | Pilot-scale API intermediate manufacturing workflows |
Procuring the pre-cyclized core significantly streamlines the supply chain, reduces hazardous reagent handling, and lowers overall waste generation for API manufacturers.
The primary industrial application for CAS 2689-70-5 is as the direct starting material for synthesizing methyl 3-amino-4-methylthiophene-2-carboxylate [1]. This intermediate is indispensable for the production of articaine, a widely used dental local anesthetic. The compound's high purity and locked regiochemistry ensure that the final API meets stringent pharmacopeial impurity limits without requiring excessive purification steps [2].
Beyond anesthetics, the resulting 3-amino-4-methylthiophene core is utilized to prepare (oxalylamino)benzoic acids and related nonpeptide inhibitors of PTP1B . CAS 2689-70-5 provides a reliable, high-yield entry point for medicinal chemists synthesizing libraries of these orally bioavailable antidiabetic and antiobesity candidates, where consistent core substitution is required.
The 4-methyl-3-aminothiophene motif is increasingly explored in the design of novel herbicides and fungicides [1]. Procuring CAS 2689-70-5 allows agrochemical process development teams to bypass complex ring-construction steps and directly access appropriately functionalized thiophenes for structure-activity relationship (SAR) studies and pilot-scale field trials, leveraging its efficient one-pot aromatization profile [2].